Orientin 2''-O-p-trans-coumarate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Orientin 2’'-O-p-trans-coumarate can be synthesized through the esterification of orientin with p-coumaric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of Orientin 2’'-O-p-trans-coumarate involves the extraction of orientin from plant sources followed by its chemical modification. The extraction process usually employs solvents like ethanol or methanol, and the subsequent esterification is performed using the aforementioned synthetic route .
Chemical Reactions Analysis
Types of Reactions
Orientin 2’'-O-p-trans-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid compounds.
Scientific Research Applications
Orientin 2’'-O-p-trans-coumarate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products
Mechanism of Action
Orientin 2’'-O-p-trans-coumarate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, and modulates their activity to exert its protective effects .
Comparison with Similar Compounds
Similar Compounds
Orientin: The parent compound of Orientin 2’'-O-p-trans-coumarate, known for its antioxidant properties.
Vitexin: Another flavonoid with similar antioxidant activity.
Isovitexin: A structural isomer of vitexin with comparable biological activities
Uniqueness
Orientin 2’'-O-p-trans-coumarate is unique due to its ester linkage with p-coumaric acid, which enhances its antioxidant activity compared to its parent compound, orientin. This modification also imparts additional biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H26O13 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2 |
InChI Key |
XIKYOEXOYRWIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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